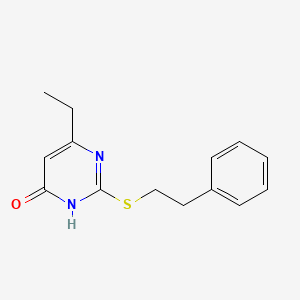
6-ethyl-2-(phenethylthio)pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-ethyl-2-(phenethylthio)pyrimidin-4(3H)-one: is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound features an ethyl group at the 6th position, a phenethylthio group at the 2nd position, and a keto group at the 4th position of the pyrimidine ring.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-ethyl-2-(phenethylthio)pyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrimidine precursor, such as 2-chloropyrimidine.
Substitution Reaction: The phenethylthio group is introduced via a nucleophilic substitution reaction using phenethylthiol as the nucleophile.
Alkylation: The ethyl group is introduced at the 6th position through an alkylation reaction using ethyl iodide or ethyl bromide.
Oxidation: The final step involves the oxidation of the 4th position to form the keto group, often using an oxidizing agent like potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenethylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the keto group, converting it to a hydroxyl group.
Substitution: The ethyl and phenethylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
科学研究应用
Chemistry:
Synthesis of Derivatives: The compound serves as a precursor for the synthesis of various pyrimidine derivatives with potential biological activities.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: The compound’s structure can be modified to develop new pharmaceuticals with potential therapeutic effects.
Industry:
Agricultural Chemicals: It may be used in the synthesis of agrochemicals such as herbicides or fungicides.
作用机制
The mechanism of action of 6-ethyl-2-(phenethylthio)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The phenethylthio group may enhance binding affinity to these targets, while the keto group can participate in hydrogen bonding or other interactions. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function.
相似化合物的比较
2-(phenethylthio)pyrimidin-4(3H)-one: Lacks the ethyl group at the 6th position.
6-methyl-2-(phenethylthio)pyrimidin-4(3H)-one: Has a methyl group instead of an ethyl group at the 6th position.
6-ethyl-2-(methylthio)pyrimidin-4(3H)-one: Has a methylthio group instead of a phenethylthio group at the 2nd position.
Uniqueness:
- The presence of both the ethyl group at the 6th position and the phenethylthio group at the 2nd position makes 6-ethyl-2-(phenethylthio)pyrimidin-4(3H)-one unique. This combination of substituents can result in distinct chemical and biological properties compared to similar compounds.
属性
IUPAC Name |
4-ethyl-2-(2-phenylethylsulfanyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-2-12-10-13(17)16-14(15-12)18-9-8-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKJMSMGFQPNRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49676611 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
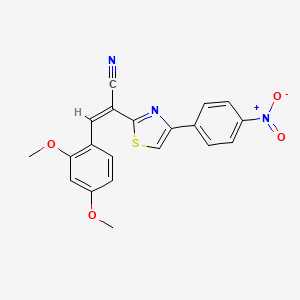
![[(7R)-5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl]methanamine;hydrochloride](/img/new.no-structure.jpg)
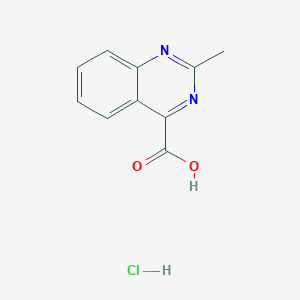
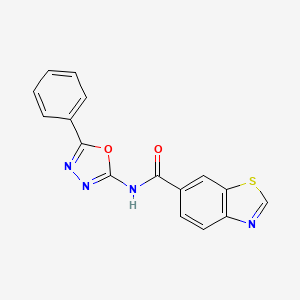
![3-(benzenesulfonyl)-N-[2-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)ethyl]propanamide](/img/structure/B2829161.png)
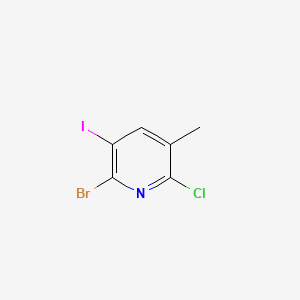
![9-(3-ethoxy-4-hydroxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one](/img/structure/B2829168.png)
![7-Chloro-2-(3-(dimethylamino)propyl)-6-methyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2829171.png)
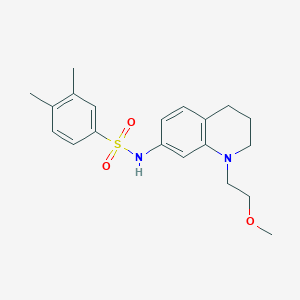
![8-((diisobutylamino)methyl)-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-2H-chromen-2-one](/img/structure/B2829173.png)
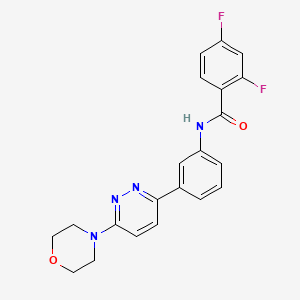
![1-[4-(Pyridine-4-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2829177.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2829178.png)
![[5-(4-methoxyphenyl)-14-methyl-7-[(4-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2829180.png)
